molecular formula C12H14N2O B6241831 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol CAS No. 2377030-73-2

4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol

Cat. No.: B6241831
CAS No.: 2377030-73-2
M. Wt: 202.3
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Description

4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol is an organic compound that features a phenol group substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol typically involves the condensation of pyrazole derivatives with phenolic compounds. One common method includes the reaction of 4-hydroxyacetophenone with hydrazine hydrate to form the pyrazole ring, followed by alkylation to introduce the isopropyl group . The reaction conditions often require the use of catalysts such as chloro(trimethyl)silane and pyridine at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phenol group can participate in hydrogen bonding, while the pyrazole ring can engage in π-π interactions with aromatic amino acids in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1H-imidazol-1-yl)propan-2-yl]phenol
  • 4-[2-(1H-triazol-1-yl)propan-2-yl]phenol
  • 4-[2-(1H-tetrazol-1-yl)propan-2-yl]phenol

Uniqueness

4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol is unique due to the presence of the pyrazole ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like imidazole and triazole. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

CAS No.

2377030-73-2

Molecular Formula

C12H14N2O

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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